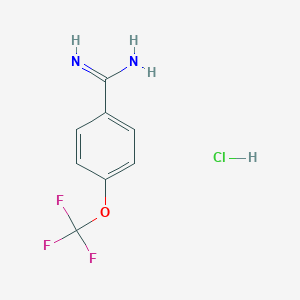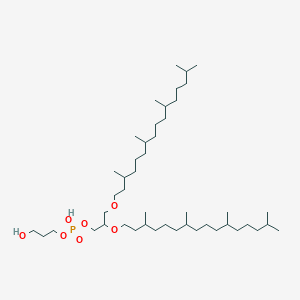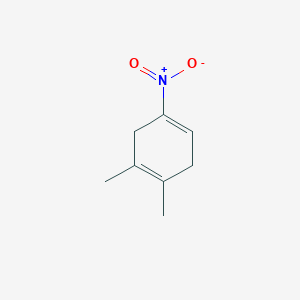
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is a chemical compound that has been studied extensively for its potential applications in various fields. It is a yellow crystalline solid that is primarily used in organic synthesis and has been shown to have a wide range of biological and physiological effects.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is not fully understood, but it is believed to act as a radical scavenger and antioxidant. It has been shown to inhibit lipid peroxidation and to protect against oxidative stress. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and to inhibit lipid peroxidation. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to have neuroprotective effects and to protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene in lab experiments is its ability to act as a radical scavenger and antioxidant. This makes it useful in studies of oxidative stress and lipid peroxidation. Additionally, its anti-inflammatory and anti-tumor properties make it useful in studies of cancer and inflammation. However, one limitation of using 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is its potential toxicity, which must be taken into account when conducting experiments.
Orientations Futures
There are a number of future directions for research involving 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene. One area of research is the development of new compounds based on 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene that have improved properties for use in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene and its potential applications in other areas, such as neuroprotection and ischemia-reperfusion injury. Finally, more research is needed to fully understand the potential toxicity of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene and to develop safer compounds for use in lab experiments and potential medical applications.
Conclusion:
In conclusion, 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is a chemical compound that has been studied extensively for its potential applications in various fields. It is primarily used in organic synthesis and has been shown to have a wide range of biological and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in various areas, as well as to develop safer compounds for use in lab experiments and potential medical applications.
Méthodes De Synthèse
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene can be synthesized through a number of different methods, including the nitration of 1,2-dimethylcyclohexadiene with nitric acid and sulfuric acid. This reaction yields a mixture of isomers, which can be separated through column chromatography. Another method involves the reaction of 1,2-dimethylcyclohexadiene with nitric oxide and oxygen in the presence of a catalyst. This method yields a higher yield of the desired isomer and is more efficient than the nitration method.
Applications De Recherche Scientifique
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene has been used in a variety of scientific research applications, including as a starting material for the synthesis of other compounds. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizing agent. Additionally, 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene has been studied for its potential use as a probe in electron paramagnetic resonance spectroscopy.
Propriétés
Numéro CAS |
111905-36-3 |
|---|---|
Nom du produit |
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1,2-dimethyl-4-nitrocyclohexa-1,4-diene |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h4H,3,5H2,1-2H3 |
Clé InChI |
TXQQOUZIYJCZLI-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=CC1)[N+](=O)[O-])C |
SMILES canonique |
CC1=C(CC(=CC1)[N+](=O)[O-])C |
Synonymes |
1,4-Cyclohexadiene, 1,2-dimethyl-4-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



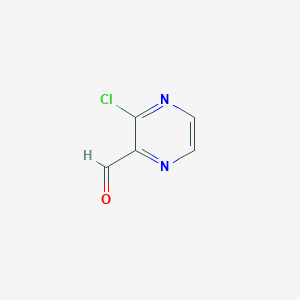

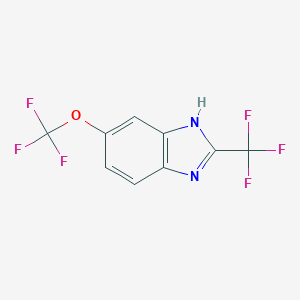
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
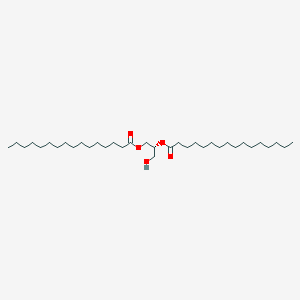


![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)

